1-(4-Methylbenzene-1-sulfonyl)-1H-indazole is a compound that combines an indazole ring with a sulfonyl group attached to a para-methylphenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and pathways involved in cancer and other diseases.
The compound can be synthesized through various chemical methods, which often involve the reaction of indazole derivatives with sulfonyl chlorides or related reagents. Its structure and properties have been explored in several studies focusing on its biological activity and synthetic routes.
1-(4-Methylbenzene-1-sulfonyl)-1H-indazole falls under the category of sulfonamide derivatives, which are known for their diverse pharmacological properties. It is classified as an indazole compound, a class that has garnered attention for its role in drug development, particularly in targeting specific enzymes like indoleamine 2,3-dioxygenase.
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole typically involves the following methods:
The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity. Common solvents include dichloromethane or dimethylformamide, and reactions may be catalyzed by bases or acids depending on the specific reagents used.
The molecular structure of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole can be described as follows:
The molecular formula is , and its molecular weight is approximately 234.27 g/mol. The compound's structural integrity can be confirmed through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
1-(4-Methylbenzene-1-sulfonyl)-1H-indazole can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while minimizing side products. Reaction conditions such as temperature, pH, and solvent polarity play crucial roles in determining the outcome.
The mechanism of action for 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole primarily involves inhibition of specific enzymes linked to metabolic pathways. For example, it may inhibit indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism that is associated with immune regulation and cancer progression.
Inhibition studies typically measure the compound's effectiveness using assays that quantify enzyme activity in vitro. The binding affinity and inhibition constants provide insights into its potential therapeutic applications.
Relevant data on melting points, boiling points, and spectral properties can be obtained from experimental studies or literature databases.
1-(4-Methylbenzene-1-sulfonyl)-1H-indazole has several applications in scientific research:
Research continues into optimizing its efficacy and understanding its full range of biological activities, making it a compound of interest in pharmaceutical chemistry.
1-(4-Methylbenzene-1-sulfonyl)-1H-indazole (chemical formula: C₁₄H₁₃N₃O₂S; molecular weight: 287.34 g/mol) represents a strategically engineered hybrid molecule that integrates the indazole and sulfonamide pharmacophores into a single chemical entity. This conjugation leverages the established bioactivity profiles of both heterocyclic systems—indazoles for kinase modulation and sulfonamides for targeted protein binding—resulting in enhanced ligand-receptor interactions [1] [6]. The compound's systematic name, N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide, reflects its atomic connectivity: a 1H-indazole moiety linked via a sulfonamide bridge (-SO₂NH-) to a para-methyl-substituted benzene ring [1]. This molecular architecture enables precise three-dimensional positioning within enzymatic binding pockets, particularly kinases, driving its utility as a versatile scaffold in targeted drug discovery.
Indazole-sulfonamide hybrids constitute an emerging class of bioactive compounds with diverse therapeutic applications, attributable to their synergistic pharmacophoric properties. The indazole nucleus provides a rigid bicyclic framework capable of forming critical hydrogen bonds via its annular nitrogen atoms (N1 and N2), while the sulfonamide group (-SO₂NH-) acts as a polar anchor, enhancing solubility and facilitating interactions with enzymatic catalytic sites [6] [8]. This hybrid design has yielded clinically significant agents:
Table 1: Key Structural and Physicochemical Properties of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₃N₃O₂S | Confirms elemental composition and molecular mass (287.34 g/mol) |
Dihedral Angle | 47.53–48.84° | Measures spatial orientation between indazole and benzene rings |
Hydrogen Bonding Patterns | N–H⋯N (2.12–2.24 Å), C–H⋯O (2.45–2.60 Å) | Stabilizes crystal packing and influences solubility [1] |
Calculated logP | 2.47 | Predicts favorable membrane permeability |
Topological Polar Surface Area (TPSA) | 65.6 Ų | Indicates bioavailability potential |
Mechanistically, these hybrids exploit the sulfonamide's capacity for ionic and hydrogen bonding with amino acid residues (e.g., lysine, serine) and the indazole's ability to occupy hydrophobic enzyme subpockets. This dual functionality enables precise inhibition of disease-relevant kinases, carbonic anhydrases, and inflammatory mediators [6] [8]. Synthetic accessibility further enhances their appeal, as modular assembly routes—such as coupling 1H-indazol-6-amine with 4-methylbenzenesulfonyl chloride—allow rapid diversification for structure-activity relationship (SAR) studies [1].
The three-dimensional architecture of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole confers exceptional specificity for kinase ATP-binding domains, validated through crystallographic and docking analyses. Key structural determinants include:
Table 2: Kinase Inhibition SAR of 1-(4-Methylbenzene-1-sulfonyl)-1H-indazole Derivatives
Derivative | R-Group Modification | Kinase Target | IC₅₀ (nM) | Activity Change vs. Parent |
---|---|---|---|---|
Parent Compound | None | ASK1 | 532 ± 30 | Baseline [4] |
Isopropyl-triazole | C3=Triazole-iPr | ASK1 | 62.2 | 8.5-fold increase |
Cyclopropyl-imidazole | Benzamide→Cyclopropyl-imidazole | ASK1 | 29.9 | 17.8-fold increase [4] |
4-Trifluoromethyl | Benzamide-CF₃ | CA IX/XII | 5–10 | Enhanced isoform selectivity |
Molecular dynamics simulations reveal that strategic substitutions amplify potency:
The therapeutic journey of sulfonamide-indazole hybrids spans three distinct phases, driven by synthetic innovations and target diversification:
Phase 1: Early Empirical Discovery (Pre-2000s)Initial compounds emerged from serendipitous screening of sulfa drug libraries. Unsubstituted indazole-sulfonamides showed modest carbonic anhydrase (CA) inhibition but lacked target specificity. Synthesis relied on classical methods like SnCl₂-mediated coupling in ethanol/pyridine, yielding mixtures requiring rigorous purification [6] [8].
Phase 2: Rational Design Era (2000–2015)Advances in crystallography enabled structure-based design. Key developments:
Discovery that 3,5-disubstituted indazoles act as kinase hinge binders, exemplified by Pazopanib's FDA approval (2009) for renal cancer [2] [6].
Phase 3: Targeted Therapy Age (2015–Present)Focus shifted to target-driven optimization:
Table 3: Clinically Significant Sulfonamide-Indazole Conjugates
Compound | Therapeutic Target | Clinical Indication | Development Status |
---|---|---|---|
Pazopanib | VEGFR, PDGFR, FGFR | Renal Cell Carcinoma | FDA-Approved (2009) |
Niraparib | PARP-1/2 | Ovarian Cancer | FDA-Approved (2017) |
GSK1070916 | Aurora B/C | Acute Myeloid Leukemia | Phase II [7] |
ASK1 Inhibitor 15 | ASK1-p38/JNK | Inflammatory Bowel Disease | Preclinical [4] |
Contemporary strategies employ fragment-based drug design (FBDD), leveraging the indazole-sulfonamide core as a versatile "molecular Lego" for constructing polypharmacological agents. This evolution underscores the scaffold's adaptability in addressing unmet medical needs, particularly in oncology and inflammation [4] [6].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1